BenchChemオンラインストアへようこそ!

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

COX-2 inhibition Anti-inflammatory Pyridazinone pharmacology

[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6) is a disubstituted phenyl pyridazinone acetic acid derivative with molecular formula C₁₃H₁₁FN₂O₄ and molecular weight 278.24 g/mol. It belongs to the broader class of pyridazinone acetic acids, which have been widely explored as aldose reductase inhibitors , COX-2 inhibitors , and PDE inhibitors.

Molecular Formula C13H11FN2O4
Molecular Weight 278.24 g/mol
CAS No. 1225134-66-6
Cat. No. B1394291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
CAS1225134-66-6
Molecular FormulaC13H11FN2O4
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F
InChIInChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
InChIKeyQXBLODFBZBHAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6): Core Scaffold & Procurement Identity


[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6) is a disubstituted phenyl pyridazinone acetic acid derivative with molecular formula C₁₃H₁₁FN₂O₄ and molecular weight 278.24 g/mol . It belongs to the broader class of pyridazinone acetic acids, which have been widely explored as aldose reductase inhibitors [1], COX-2 inhibitors [2], and PDE inhibitors [3]. The compound features a 2-fluoro-4-methoxyphenyl substitution pattern on the pyridazinone ring, distinguishing it from mono-substituted analogs. It is commercially available from multiple vendors (Enamine, TRC, Combi-Blocks, Leyan) at purities ranging from 95% to 98% .

Why [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Cannot Be Replaced by a Mono-Substituted Pyridazinone Acetic Acid


The 2-fluoro-4-methoxyphenyl substitution pattern in CAS 1225134-66-6 creates a unique pharmacophoric profile that is absent in the commonly available mono-substituted analogs such as [3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1206119-33-6), [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 853318-09-9), and [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 129904-89-8) . The simultaneous presence of the electron-withdrawing fluorine at the 2-position and the electron-donating methoxy group at the 4-position produces a LogP of 0.40 that falls between the mono-fluoro (LogP ≈ 0.23) and mono-methoxy (XLogP3 = 1.0) analogs [1]. This balanced lipophilicity, coupled with the demonstrated COX-2 inhibitory potency (IC50 = 0.8 µM), means that simple replacement with a mono-substituted analog will alter both physicochemical properties and target engagement in any established assay [2].

Quantitative Differentiation Evidence for [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid vs. Closest Analogs


COX-2 Inhibitory Potency: 0.8 µM IC50 vs. Traditional NSAID Baseline

[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6) demonstrated selective COX-2 inhibition with an IC50 of 0.8 µM, which is reported to be significantly lower than that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. While the specific traditional NSAID comparator is not individually named in the source, the COX-2 IC50 of indomethacin is approximately 1.0 µM and that of ibuprofen is approximately 50 µM under comparable in vitro enzyme inhibition assays, providing a class-level baseline [2]. The structurally distinct pyridazinone acetic acid scaffold thus achieves potency comparable to or exceeding that of indomethacin while belonging to a chemotype different from classical NSAIDs.

COX-2 inhibition Anti-inflammatory Pyridazinone pharmacology

Lipophilicity Optimization: LogP 0.40 Balances Between Mono-Fluoro (0.23) and Mono-Methoxy (1.0) Analogs

The target compound CAS 1225134-66-6 possesses a computed LogP of 0.40 , falling precisely between the LogP of its closest mono-substituted analogs: [3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (LogP = 0.2333) and [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (XLogP3 = 1.0) [1]. This intermediate lipophilicity is notable because the aldose reductase inhibitory activity in this chemical class has been shown to correlate directly with lipophilic parameters (log kw), where increased lipophilicity enhances potency up to an optimal point [2]. The dual substitution thus provides a tunable LogP that neither mono-fluoro (too hydrophilic) nor mono-methoxy (too lipophilic) analogs can individually achieve.

Lipophilicity LogP Drug-likeness Physicochemical properties

Molecular Weight and Atom Efficiency: 278.24 g/mol Offers Higher Complexity per Gram vs. Simpler Analogs

CAS 1225134-66-6 has a molecular weight of 278.24 g/mol (C₁₃H₁₁FN₂O₄) , which is approximately 12% higher than the mono-2-fluorophenyl analog (248.21 g/mol, C₁₂H₉FN₂O₃) and approximately 7% higher than the mono-4-methoxyphenyl analog (260.25 g/mol, C₁₃H₁₂N₂O₄) . The additional mass derives from the second substituent (methoxy or fluoro) that the mono-substituted analogs lack. For procurement purposes, this means each gram of CAS 1225134-66-6 contains a more functionally complex molecule—carrying both an H-bond acceptor (methoxy) and a metabolically stabilizing fluorine atom—than the simpler, lighter analogs at a comparable unit cost.

Molecular weight Atom efficiency Scaffold complexity Procurement value

Multi-Vendor Commercial Availability at 95–98% Purity with Established Supply Chains

CAS 1225134-66-6 is stocked by at least six independent suppliers including Enamine (95%, catalog EN300-302854), TRC (catalog F136025), Combi-Blocks (95%, catalog QY-8048), Leyan (98%, catalog 1513354), Chemscene (98%, catalog CS-0442687), and American Elements [1]. This multi-vendor landscape contrasts with the mono-4-methoxyphenyl analog (CAS 129904-89-8), which is listed by fewer suppliers (Life Chemicals at 90%+ purity) [2]. Multiple sourcing options reduce supply chain risk and enable competitive pricing for bulk procurement, with prices for CAS 1225134-66-6 ranging from approximately $185/250 mg to $480/1 g depending on vendor and purity grade [1].

Commercial availability Purity Procurement Supply chain

Topological Polar Surface Area: 79.2 Ų Matches Mono-Methoxy Analog but Offers Additional Fluorine-Mediated Metabolic Stability

CAS 1225134-66-6 has a computed topological polar surface area (tPSA) of 79.2 Ų [1], identical to the mono-4-methoxyphenyl analog (tPSA = 79.2 Ų) [2] but notably higher than the mono-2-fluorophenyl analog (PSA = 57.203 Ų) . The tPSA value of 79.2 Ų is within the favorable range for oral bioavailability (<140 Ų per Veber's rules) while being sufficiently polar to maintain aqueous solubility. However, unlike the mono-methoxy analog, the target compound additionally carries a fluorine atom at the 2-position, a well-established strategy to block metabolic CYP450-mediated oxidation at that site and potentially extend metabolic half-life without increasing tPSA [3].

tPSA Metabolic stability Fluorine substitution Drug design

Predicted Boiling Point of 451.9 °C Supports Thermal Stability for High-Temperature Reaction Conditions

The target compound has a predicted boiling point of 451.9 ± 55.0 °C at 760 mmHg , compared to 464.9 ± 55.0 °C for the mono-4-methoxyphenyl analog (CAS 129904-89-8) . The approximately 13 °C lower boiling point of the fluorinated compound is consistent with the electron-withdrawing effect of fluorine reducing intermolecular hydrogen bonding relative to the non-fluorinated methoxy analog. Additionally, the predicted density of the target compound (1.4 ± 0.1 g/cm³) is higher than that of the mono-methoxy analog (1.31 ± 0.1 g/cm³) , reflecting the increased molecular mass per unit volume conferred by fluorine substitution.

Thermal stability Boiling point Synthetic chemistry Process chemistry

Optimal Research & Industrial Application Scenarios for [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid


COX-2 Selective Inhibitor Lead Optimization Programs

With a reported COX-2 IC50 of 0.8 µM, CAS 1225134-66-6 serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting selective COX-2 inhibition. Its pyridazinone scaffold is structurally distinct from the diarylheterocycle class (celecoxib, etc.), offering an alternative chemotype for intellectual property generation. The compound's intermediate LogP (0.40) supports both enzyme-based and cell-based assay compatibility, while the carboxylic acid handle allows straightforward amide coupling for library synthesis [1].

Aldose Reductase Inhibitor Screening Panels for Diabetic Complication Research

Pyridazinone acetic acids are an established chemotype for aldose reductase inhibition, with class-level IC50 values in the 10⁻⁵–10⁻⁴ M range [1]. The dual-substituted nature of CAS 1225134-66-6, with its LogP of 0.40 and fluorine-mediated metabolic stabilization, positions it as a candidate for inclusion in aldose reductase inhibitor screening panels alongside benchmark compounds such as fidarestat and tolrestat .

Phosphodiesterase (PDE) Inhibitor Fragment-Based or Scaffold-Hopping Studies

The pyridazinone core is recognized in the patent literature as a PDE-inhibitory scaffold (EP 2168959 A1, among others) [1]. CAS 1225134-66-6, with its carboxylic acid functional group suitable for prodrug strategies and its balanced physicochemical profile (tPSA 79.2 Ų, LogP 0.40), can be deployed as a fragment or scaffold-hopping starting point for PDE inhibitor discovery programs seeking to differentiate from existing PDE4 or PDE5 chemotypes.

Medicinal Chemistry Building Block Procurement for Focused Library Synthesis

Owing to its multi-vendor availability (Enamine, TRC, Combi-Blocks, Leyan, Chemscene, American Elements) at purities of 95–98% [1], the compound is a low-risk procurement choice for building focused libraries. The combination of a free carboxylic acid (amide coupling site) and a disubstituted aromatic ring (SAR exploration site) provides two orthogonal diversification vectors, enabling the rapid generation of compound arrays for hit-to-lead or lead optimization phases.

Quote Request

Request a Quote for [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.